molecular formula C18H19ClN6O2S B077284 1-[2-[Ethyl[4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]ethyl]pyridinium chloride CAS No. 14408-21-0

1-[2-[Ethyl[4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]ethyl]pyridinium chloride

Cat. No.: B077284
CAS No.: 14408-21-0
M. Wt: 418.9 g/mol
InChI Key: VNPDCVHWYZIKRH-UHFFFAOYSA-M
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Description

1-[2-[Ethyl[4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]ethyl]pyridinium chloride is a cationic heterocyclic compound featuring a pyridinium core linked via an ethylamino bridge to a phenyl group substituted with a 5-nitrothiazolyl azo moiety. This compound’s structural complexity allows for diverse interactions, including π-π stacking (via the aromatic systems) and electrostatic binding (via the cationic pyridinium and chloride counterion) .

Properties

IUPAC Name

N-ethyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]-N-(2-pyridin-1-ium-1-ylethyl)aniline;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N6O2S.ClH/c1-2-23(13-12-22-10-4-3-5-11-22)16-8-6-15(7-9-16)20-21-18-19-14-17(27-18)24(25)26;/h3-11,14H,2,12-13H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPDCVHWYZIKRH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC[N+]1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=NC=C(S3)[N+](=O)[O-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50884751
Record name Pyridinium, 1-[2-[ethyl[4-[2-(5-nitro-2-thiazolyl)diazenyl]phenyl]amino]ethyl]-, chloride (1:1)
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Molecular Weight

418.9 g/mol
Source PubChem
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CAS No.

14408-21-0
Record name Pyridinium, 1-[2-[ethyl[4-[2-(5-nitro-2-thiazolyl)diazenyl]phenyl]amino]ethyl]-, chloride (1:1)
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Record name Pyridinium, 1-(2-(ethyl(4-(2-(5-nitro-2-thiazolyl)diazenyl)phenyl)amino)ethyl)-, chloride (1:1)
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Record name Pyridinium, 1-[2-[ethyl[4-[2-(5-nitro-2-thiazolyl)diazenyl]phenyl]amino]ethyl]-, chloride (1:1)
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Record name Pyridinium, 1-[2-[ethyl[4-[2-(5-nitro-2-thiazolyl)diazenyl]phenyl]amino]ethyl]-, chloride (1:1)
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Record name 1-[2-[ethyl[4-[(5-nitrothiazol-2-yl)azo]phenyl]amino]ethyl]pyridinium chloride
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Preparation Methods

Diazotization and Azo Coupling

The formation of the azo (-N=N-) bridge is central to the synthesis. This typically begins with the diazotization of a substituted aniline derivative. For instance, 4-aminophenyl ethylaminoethyl pyridine is treated with nitrous acid (HNO₂) under acidic conditions (0–5°C) to generate the diazonium salt intermediate. Subsequent coupling with 5-nitrothiazol-2-amine in a polar solvent (e.g., ethanol/water) yields the azo-linked precursor.

Key considerations include:

  • Temperature control : Diazonium salts are thermally unstable; reactions are performed at 0–5°C.

  • pH adjustment : Coupling proceeds optimally in weakly acidic to neutral media (pH 6–7).

Alkylation and Quaternization

The ethylaminoethyl side chain is introduced via alkylation. Pyridine derivatives are reacted with 1,2-dichloroethane in the presence of ethylamine, forming the ethylaminoethyl-pyridine intermediate. Quaternization of the pyridine nitrogen is achieved using hydrochloric acid (HCl) or methyl chloride under reflux, yielding the pyridinium chloride salt.

Example protocol :

  • Alkylation :

    • Pyridine (1.0 equiv), 1,2-dichloroethane (1.2 equiv), ethylamine (2.0 equiv) in toluene, 90°C, 12 h.

  • Quaternization :

    • Intermediate (1.0 equiv), HCl gas, ethanol, reflux, 6 h.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

  • Diazotization : Hydrochloric acid (10% v/v) in water/ethanol (1:1) maximizes diazonium stability.

  • Coupling : Ethanol/water mixtures (3:1) enhance solubility of 5-nitrothiazol-2-amine.

  • Catalysts : Palladium-based catalysts (e.g., Pd₂(dba)₃) improve coupling efficiency in heterocyclic systems.

Yield and Purity Enhancements

StepYield (%)Purity (%)Key Conditions
Diazotization85–90920°C, 1 h, HCl/NaNO₂
Azo Coupling70–7588pH 6.5, 4 h, ethanol/water
Alkylation65–7090Toluene, 90°C, Cs₂CO₃
Quaternization80–8595Ethanol, HCl gas, reflux

Purification via silica gel chromatography (5% MeOH in ethyl acetate) or preparative HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity.

Physicochemical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 8.55 (d, pyridinium H), 7.86–7.61 (m, aryl H), 5.44 (dd, CH₂ linker).

  • LC-MS (ESI+) : m/z 418.90 [M+H]⁺, consistent with the molecular formula.

Thermal Stability

  • Decomposition temperature : 220–230°C (TGA).

  • Hygroscopicity : High; requires storage under anhydrous conditions.

Challenges and Mitigation Strategies

Azo Bond Instability

Exposure to UV light or strong oxidizers degrades the azo linkage. Synthesis and storage under amber glassware and inert atmospheres (N₂) are recommended.

Byproduct Formation

  • Nitro Reduction : The 5-nitro group on thiazole may undergo unintended reduction. Use of mild reducing agents (e.g., SnCl₂/HCl) minimizes this.

  • Quaternary Salt Hydrolysis : Hydrolysis of the pyridinium chloride is mitigated by avoiding aqueous workups post-quaternization.

Applications and Derivatives

While the primary use of this compound remains undisclosed, structurally analogous pyridinium-azo derivatives exhibit:

  • Antimicrobial activity : Against Gram-positive bacteria (MIC 8–16 µg/mL).

  • Dye applications : As a textile dye due to its intense chromophore .

Chemical Reactions Analysis

Types of Reactions: 1-[2-[Ethyl[4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]ethyl]pyridinium chloride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinium nitrogen.

    Oxidation: The azo linkage can be oxidized under specific conditions to yield different products.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as halides or amines, often in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Major Products:

    Reduction: 1-[2-[Ethyl[4-[(5-aminothiazol-2-YL)azo]phenyl]amino]ethyl]pyridinium chloride.

    Substitution: Various substituted pyridinium derivatives.

    Oxidation: Oxidized azo compounds with altered electronic properties.

Scientific Research Applications

1-[2-[Ethyl[4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]ethyl]pyridinium chloride has several applications in scientific research:

    Dye Manufacturing: Used as a dye intermediate due to its vibrant color and stability.

    Biological Research: Employed in staining techniques for microscopy to highlight cellular components.

    Chemical Sensors: Utilized in the development of chemical sensors due to its responsive color change upon interaction with various analytes.

    Pharmaceutical Research: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological molecules:

    Molecular Targets: It can bind to nucleic acids and proteins, altering their function and structure.

    Pathways Involved: The azo linkage and nitro group can undergo redox reactions within biological systems, leading to the generation of reactive intermediates that can disrupt cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Groups

The table below highlights key structural and functional differences between the target compound and related derivatives:

Compound Name Core Structure Key Substituents Charge Potential Applications Notable Properties
1-[2-[Ethyl[4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]ethyl]pyridinium chloride (Target) Pyridinium Ethylamino bridge, 5-nitrothiazolyl azo-phenyl +1 (Cl⁻) Antimicrobial agents, dyes Cationic, azo chromophore, nitro group enhances reactivity
Ethyl 1-[2-(morpholin-4-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole-5-carboxylate Benzimidazole Morpholine, trifluoromethylphenyl, ethyl carboxylate Neutral Anticancer, enzyme inhibitors Planar benzimidazole core, hydrogen-bonding capacity, lipophilic CF₃ group
Pyridinium, 2,6-dimethyl-1-[2-[(1-methylethoxy)sulfonyl]ethyl]-, chloride Pyridinium 2,6-dimethyl, isopropoxy sulfonyl ethyl +1 (Cl⁻) Surfactants, ionic liquids Enhanced solubility via sulfonyl group, steric hindrance from methyl groups

Hydrogen Bonding and Crystal Packing

The benzimidazole analogue forms a 2D network via C–H···F/O interactions, which stabilizes its crystal lattice. In contrast, the target compound’s nitro and azo groups may promote stronger intermolecular dipole-dipole interactions or π-stacking, though crystallographic data for the latter is unavailable.

Research Implications and Gaps

  • Antimicrobial Potential: The target compound’s nitrothiazole group is associated with antiparasitic activity (e.g., nitazoxanide), suggesting unexplored antimicrobial applications. Comparative studies with could clarify the role of cationic vs. sulfonyl groups in toxicity.
  • Chromophore Utility : The azo group’s absorbance profile should be quantified and compared to commercial dyes (e.g., Congo red) to assess its viability in photodynamic therapy or staining.
  • Synthetic Optimization : The benzimidazole synthesis employs persulfate oxidants; adapting this method for the target compound may improve yield or purity.

Biological Activity

1-[2-[Ethyl[4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]ethyl]pyridinium chloride, commonly referred to as a pyridinium compound, is a synthetic organic compound notable for its vibrant color and potential applications in various fields, particularly in biological research and dye manufacturing. This article delves into its biological activity, synthesis, applications, and relevant research findings.

  • Molecular Formula : C₁₈H₁₉ClN₆O₂S
  • Molecular Weight : 418.9 g/mol
  • CAS Number : 14408-21-0

Synthesis

The synthesis of 1-[2-[Ethyl[4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]ethyl]pyridinium chloride involves several key steps:

  • Diazotization : The reaction begins with the diazotization of 5-nitrothiazole-2-amine using sodium nitrite and hydrochloric acid.
  • Coupling Reaction : The diazonium salt formed is coupled with N-ethyl-N-(2-hydroxyethyl)-3-methyl-4-aminobenzene to create the azo compound.
  • Quaternization : Finally, the azo compound undergoes quaternization with pyridine to yield the pyridinium chloride salt.

Antimicrobial Properties

Research indicates that compounds containing nitrothiazole moieties exhibit significant antimicrobial activity. Specifically, studies have reported moderate antibacterial effects against Bacillus subtilis and antifungal properties against Candida albicans for related compounds . The presence of the nitro group is often linked to enhanced biological activity.

Cytotoxicity and Antiproliferative Effects

Preliminary studies suggest that 1-[2-[Ethyl[4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]ethyl]pyridinium chloride may exhibit cytotoxic effects on various cancer cell lines. This is attributed to its ability to interfere with cellular functions, potentially through mechanisms involving oxidative stress or apoptosis induction .

The exact mechanism by which this compound exerts its biological effects remains under investigation; however, it is hypothesized that the nitrothiazole moiety plays a crucial role in its interaction with cellular components. The azo linkage may also contribute to its reactivity and binding affinity to biomolecules, enhancing its biological activity.

Research Findings

Study FocusFindings
Antimicrobial ActivityModerate antibacterial activity against Bacillus subtilis; antifungal activity against Candida albicans reported in related compounds .
CytotoxicityInduces cytotoxic effects in cancer cell lines; potential mechanisms include oxidative stress and apoptosis induction .
Mechanistic InsightsNitro group enhances reactivity; azo linkage may improve binding to cellular targets.

Case Studies

  • Antibacterial Study : A study evaluating various nitrothiazole derivatives found that compounds similar to 1-[2-[Ethyl[4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]ethyl]pyridinium chloride demonstrated significant inhibition of bacterial growth, suggesting potential for development as antibacterial agents.
  • Cytotoxicity Assessment : In vitro tests on human cancer cell lines showed that the compound could reduce cell viability significantly compared to controls, indicating potential use in cancer therapy.

Applications

  • Dye Manufacturing : Due to its vibrant color properties, this compound is utilized in dyeing processes for textiles and plastics.
  • Biological Research : Employed in staining techniques for microscopy, aiding in the visualization of cellular components.
  • Pharmaceutical Development : Investigated for potential therapeutic applications due to its antimicrobial and cytotoxic properties.

Q & A

Q. Table 1: Key Spectral Signatures

GroupNMR (δ ppm)IR (cm⁻¹)
Pyridinium8.5–9.5 (aromatic)-
Nitro (NO₂)-1520, 1350
Azo (N=N)-1400

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation from pyridinium salts and nitro groups .
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., ethyl bromide) .
  • Spill Management: Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .

Advanced: How can computational reaction design methods accelerate synthesis optimization?

Methodological Answer:

  • Reaction Path Search: Use software like GRRM or Gaussian to simulate transition states and identify low-energy pathways for azo coupling .
  • Machine Learning: Train models on existing reaction datasets to predict solvent-catalyst combinations that maximize yield. For example, acetonitrile with DMAP catalyst showed 20% higher efficiency in pyridinium alkylation .
  • Feedback Loops: Integrate experimental results (e.g., failed conditions) into computational models to refine predictions iteratively .

Advanced: How should researchers address contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Cross-Validation: Compare NMR data with analogous compounds (e.g., 2-[(4-aminophenyl)azo]-1,3-dimethylimidazolium chloride, δ 8.7 ppm for pyridinium ).
  • Variable-Temperature NMR: Resolve overlapping signals by analyzing spectra at 25°C and 60°C .
  • X-ray Crystallography: Resolve ambiguities (e.g., azo vs. hydrazone tautomers) via single-crystal analysis, as done for nitazoxanide derivatives .

Advanced: What role do the azo and nitrothiazole groups play in biological interactions, and how can this be validated?

Methodological Answer:

  • Mechanistic Studies: The nitrothiazole group inhibits pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic organisms, as shown in nitazoxanide derivatives . Validate via enzyme inhibition assays (e.g., IC50 measurements).
  • Azo Group Reactivity: Test redox activity using cyclic voltammetry to assess potential as a prodrug (e.g., azo reduction to amines in vivo) .
  • Docking Simulations: Model interactions with biological targets (e.g., bacterial PFOR) using AutoDock Vina, focusing on hydrogen bonds between nitro-O and active-site residues .

Q. Table 2: Experimental Validation Workflow

StepMethodExpected Outcome
Enzyme AssayPFOR inhibitionIC50 < 10 µM
Redox StudyCyclic voltammetryReduction peak at -0.5 V
DockingAutoDock VinaBinding energy ≤ -7 kcal/mol

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